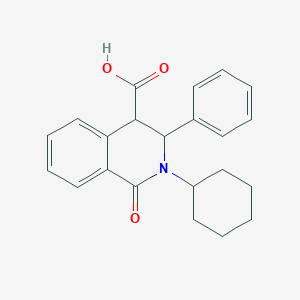

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Vue d'ensemble

Description

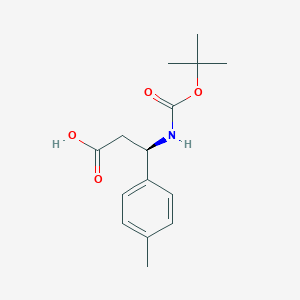

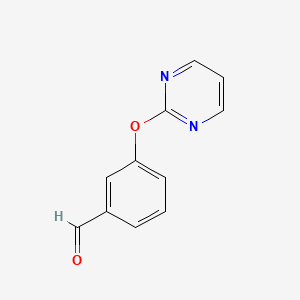

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, also known as 4-DMAPB, is a synthetic aromatic aldehyde that is used in a variety of applications in organic chemistry, including synthesis, drug development, and lab experiments.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A study conducted by Kumar, Kumar, and Nihana (2017) outlines the synthesis of novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives. These compounds were synthesized using 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-1-phenyl-prop-2-en-1-one, which involves a reaction with different substituted benzaldehydes. The synthesized compounds exhibited notable in vitro antibacterial activity, highlighting the potential of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde derivatives in antimicrobial applications (Kumar, Kumar, & Nihana, 2017).

Application in Non-Linear Optical Materials

In a 2014 study, Singh, Rawat, and Sahu explored a pyrrole derivative, which was characterized by various spectroscopic techniques and theoretical findings. This research highlighted the potential use of such pyrrole derivatives, including this compound, as non-linear optical (NLO) materials due to their considerable first hyperpolarizability (Singh, Rawat, & Sahu, 2014).

Enhancing Monoclonal Antibody Production

A 2021 study by Aki, Katsumata, Kakihara, Nonaka, and Fujiwara demonstrated the use of a compound containing this compound in improving monoclonal antibody production in Chinese hamster ovary cell culture. This compound was found to increase cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production, which is crucial for medication supply and cost reduction (Aki et al., 2021).

Antitubercular Activity

Joshi, More, Pansuriya, Aminabhavi, and Gadad (2017) synthesized a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, which demonstrated promising anti-tubercular activity. This finding suggests the potential of this compound derivatives in developing new antimycobacterial agents (Joshi et al., 2017).

Electropolymerization Applications

Schneider, Füser, Bolte, and Terfort (2017) investigated the self-assembled monolayers of aromatic pyrrole derivatives, including those with 2,5-dimethyl groups on the pyrrole ring. Their research focused on improving the properties of (co)polymerized poly(pyrrole) layers, indicating potential applications of this compound in electropolymerization processes (Schneider et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the cells .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can lead to the death of bacterial cells, making the compound potentially useful as an antibacterial agent .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with oxidizing agents to prevent fire and explosion, ensuring adequate ventilation to avoid inhalation of vapors, and thorough hand washing after handling and cleaning .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as enoyl-acyl carrier protein reductase and dihydrofolate reductase. These interactions are crucial as they can inhibit the activity of these enzymes, thereby affecting the metabolic pathways they are involved in. The compound’s ability to bind to the active sites of these enzymes suggests a potential for therapeutic applications, particularly in the development of antibacterial agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Chinese hamster ovary cells, this compound has been found to increase monoclonal antibody production by enhancing glucose uptake and adenosine triphosphate levels . Additionally, it can suppress cell growth and alter glycosylation patterns, which are critical for the quality of therapeutic proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as enoyl-acyl carrier protein reductase and dihydrofolate reductase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cellular processes. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and disrupting enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound can enhance monoclonal antibody production initially, prolonged exposure may lead to cellular stress and altered metabolic states . Understanding these temporal effects is crucial for optimizing its use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced enzyme inhibition and improved therapeutic outcomes. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and metabolic imbalances . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of enoyl-acyl carrier protein reductase and dihydrofolate reductase affects the synthesis of fatty acids and nucleotides, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound’s ability to enhance glucose uptake in Chinese hamster ovary cells suggests that it may interact with glucose transporters, facilitating its cellular entry and distribution .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the cytoplasm may enhance its ability to inhibit cytoplasmic enzymes, while its localization in the endoplasmic reticulum could affect protein glycosylation .

Propriétés

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCOWZETDGUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377493 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95337-70-5 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95337-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)